molecular formula C13H16N2O6 B15206590 L-tyrosyl-L-aspartic acid

L-tyrosyl-L-aspartic acid

Cat. No.: B15206590
M. Wt: 296.28 g/mol
InChI Key: QZOSVNLXLSNHQK-UWVGGRQHSA-N
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Description

L-tyrosyl-L-aspartic acid is a dipeptide composed of the amino acids L-tyrosine and L-aspartic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-tyrosyl-L-aspartic acid typically involves the formation of a peptide bond between L-tyrosine and L-aspartic acid. This can be achieved through various methods, including solution-phase synthesis and solid-phase peptide synthesis. In solution-phase synthesis, the amino acids are protected at their reactive sites to prevent unwanted side reactions. A common coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), is used to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound often employs solid-phase peptide synthesis due to its efficiency and scalability. This method involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .

Chemical Reactions Analysis

Types of Reactions

L-tyrosyl-L-aspartic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group in L-tyrosine can lead to the formation of dopaquinone, while reduction of the carboxyl groups in L-aspartic acid can yield the corresponding alcohols .

Scientific Research Applications

L-tyrosyl-L-aspartic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-tyrosyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes and receptors, influencing their activity. The phenolic hydroxyl group of L-tyrosine can participate in hydrogen bonding and electrostatic interactions, while the carboxyl groups of L-aspartic acid can form ionic bonds with positively charged residues in proteins .

Comparison with Similar Compounds

L-tyrosyl-L-aspartic acid can be compared to other dipeptides such as L-tyrosyl-L-glutamic acid and L-phenylalanyl-L-aspartic acid. While these compounds share similar structural features, this compound is unique due to the presence of both a phenolic hydroxyl group and a carboxyl group, which confer distinct chemical reactivity and biological activity .

List of Similar Compounds

Properties

Molecular Formula

C13H16N2O6

Molecular Weight

296.28 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid

InChI

InChI=1S/C13H16N2O6/c14-9(5-7-1-3-8(16)4-2-7)12(19)15-10(13(20)21)6-11(17)18/h1-4,9-10,16H,5-6,14H2,(H,15,19)(H,17,18)(H,20,21)/t9-,10-/m0/s1

InChI Key

QZOSVNLXLSNHQK-UWVGGRQHSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CC(=O)O)C(=O)O)N)O

Origin of Product

United States

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